molecular formula C11H9ClN2O2 B1416923 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid CAS No. 934405-77-3

3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No. B1416923
CAS RN: 934405-77-3
M. Wt: 236.65 g/mol
InChI Key: MAQQXURIMHJZOA-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid (also known as CPMPCA) is an organic compound that has been extensively studied in the scientific community due to its unique properties. CPMPCA is a white crystalline powder with a melting point of 163-164°C and a molecular weight of 206.64 g/mol. It is a derivative of pyrazole and is composed of an aromatic ring, a methyl group, and a carboxylic acid group. CPMPCA has been studied for its wide range of applications in scientific research, including its use as a catalyst, as a reagent in chemical synthesis, and as a pharmaceutical intermediate.

Scientific Research Applications

Heterocyclic Compound Synthesis and Biological Activities

3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that serves as a significant scaffold in the synthesis of biologically active compounds. Heterocyclic compounds, including pyrazole carboxylic acid derivatives, are essential in organic chemistry due to their versatile synthetic applicability and biological activities. These derivatives exhibit a wide range of biological activities, such as antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. The synthesis of pyrazole carboxylic acid derivatives and their biological applications are well-documented, highlighting their role in medicinal chemistry and the development of new therapeutic agents (Cetin, 2020).

Role in Heterocyclic Compounds and Dyes Synthesis

The compound also contributes to the synthesis of various classes of heterocyclic compounds and dyes. Its derivatives, such as 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, have shown valuable reactivity as building blocks for creating heterocyclic compounds like pyrazolo-imidazoles, -thiazoles, spiropyridines, spiropyrroles, spiropyrans, and others. This reactivity and the synthesis applications highlight the compound's significance in the generation of versatile cynomethylene dyes and various heterocyclic compounds (Gomaa & Ali, 2020).

Contribution to Anticancer Agent Development

The compound plays a pivotal role in the development of anticancer agents. Knoevenagel condensation, a reaction involving the compound, is instrumental in generating α, β‐unsaturated ketones/carboxylic acids. These products have shown remarkable anticancer activity by targeting various cancer targets like DNA, microtubules, Topo‐I/II, and kinases. This demonstrates the compound's utility in drug discovery and the development of biologically fascinating molecules with potential anticancer properties (Tokala, Bora, & Shankaraiah, 2022).

Mechanism of Action

properties

IUPAC Name

3-(2-chlorophenyl)-1-methylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c1-14-6-8(11(15)16)10(13-14)7-4-2-3-5-9(7)12/h2-6H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAQQXURIMHJZOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=CC=CC=C2Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

934405-77-3
Record name 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods

Procedure details

A mixture of 0.72 g of ethyl 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylate, 0.23 g of potassium hydroxide, 1 ml of water and 5 ml of ethanol was stirred at room temperature for 3 days. After the reaction mixture was concentrated under reduced pressure, water was poured into the resulting residue and the mixture was washed with methyl tert-butyl ether. The aqueous layer was adjusted to around pH 3 by an addition of a 10% aqueous citric acid, and then extracted with ethyl acetate. The organic layer was washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to obtain 0.61 g of 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid of the formula:
Name
ethyl 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylate
Quantity
0.72 g
Type
reactant
Reaction Step One
Quantity
0.23 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 6
3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid

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